2-(4-fluorophenyl)-5-(3-methylbenzyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-fluorophenyl)-5-(3-methylbenzyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a synthetic organic compound that belongs to the class of pyrazolotriazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-5-(3-methylbenzyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a 1,3-diketone.
Formation of the triazine ring: The pyrazole intermediate is then reacted with a suitable nitrile or amidine under acidic or basic conditions to form the triazine ring.
Introduction of substituents: The 4-fluorophenyl and 3-methylbenzyl groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-5-(3-methylbenzyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the triazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for treating diseases such as cancer, inflammation, and infections.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-5-(3-methylbenzyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-5-(3-methylbenzyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
- 2-(4-bromophenyl)-5-(3-methylbenzyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
- 2-(4-methylphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Uniqueness
The uniqueness of 2-(4-fluorophenyl)-5-(3-methylbenzyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one lies in its specific substituents, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the fluorine atom, for example, can enhance its metabolic stability and binding affinity to certain targets.
Properties
Molecular Formula |
C19H15FN4O |
---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-5-[(3-methylphenyl)methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one |
InChI |
InChI=1S/C19H15FN4O/c1-13-3-2-4-14(9-13)11-23-19(25)18-10-17(22-24(18)12-21-23)15-5-7-16(20)8-6-15/h2-10,12H,11H2,1H3 |
InChI Key |
LUOBAYRVRQFOOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.